molecular formula C8H11N B580314 2,6-Dimethylaniline-d11 CAS No. 1092805-08-7

2,6-Dimethylaniline-d11

Katalognummer: B580314
CAS-Nummer: 1092805-08-7
Molekulargewicht: 132.25
InChI-Schlüssel: UFFBMTHBGFGIHF-MDCKYEMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethylaniline-d11, also known as 2,6-xylidine-d11, is an aromatic primary amine substituted with two methyl groups at the 2- and 6- positions on the benzene ring. This compound is a deuterated form of 2,6-dimethylaniline, where the hydrogen atoms are replaced with deuterium. It is used as a key starting material in the synthesis of various drugs, including anesthetics like Lidocaine, Bupivacaine, and Mepivacaine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylaniline-d11 typically involves the deuteration of 2,6-dimethylaniline. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction is carried out in the presence of a deuterium source, such as deuterium gas (D2), and a suitable catalyst, often palladium on carbon (Pd/C). The reaction conditions include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogen-deuterium exchange. The purity of the final product is critical, and advanced purification techniques, such as distillation and chromatography, are employed to achieve the desired deuterium incorporation .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethylaniline-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,6-Dimethylaniline-d11 is widely used in scientific research due to its deuterated nature, which makes it valuable in various fields:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the pathways of drug metabolism.

    Medicine: Utilized in the synthesis of deuterated drugs to improve their pharmacokinetic properties.

    Industry: Applied in the production of dyes, pesticides, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,6-Dimethylaniline-d11 involves its interaction with various molecular targets. In biological systems, it can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, causing oxidative stress and potential mutagenic effects. The primary mechanism of action is through redox cycling, generating reactive oxygen species (ROS) rather than forming covalent DNA adducts .

Vergleich Mit ähnlichen Verbindungen

    2,3-Dimethylaniline: Used in the production of dyes and pesticides.

    2,4-Dimethylaniline: Employed in the synthesis of various chemicals.

    2,5-Dimethylaniline: Utilized in the production of dyes.

    3,4-Dimethylaniline: Used as a raw material for vitamin B2 production.

    3,5-Dimethylaniline: Applied in the synthesis of various organic compounds.

The uniqueness of 2,6-Dimethylaniline-d11 lies in its deuterated form, which provides distinct advantages in research applications, particularly in NMR spectroscopy and metabolic studies .

Biologische Aktivität

2,6-Dimethylaniline-d11 (2,6-DMA-d11) is a deuterated form of 2,6-dimethylaniline, an aromatic amine commonly used in various industrial applications, including the synthesis of dyes, pesticides, and pharmaceuticals. Understanding the biological activity of this compound is crucial due to its implications in human health and environmental safety. This article provides a comprehensive overview of the biological activity of 2,6-DMA-d11, including its metabolic pathways, toxicological effects, and potential carcinogenicity.

Metabolic Pathways

2,6-Dimethylaniline is primarily metabolized in the liver through oxidative processes. In humans and animal models, it is known to undergo N-hydroxylation to form N-hydroxy-2,6-dimethylaniline, which can subsequently generate reactive metabolites capable of forming DNA adducts .

Key Metabolites:

  • N-Hydroxy-2,6-dimethylaniline : A reactive intermediate implicated in mutagenic activity.
  • 4-Hydroxy-2,6-dimethylaniline : Identified as a major urinary metabolite in studies involving rats .

Acute Toxicity

Research indicates that 2,6-DMA exhibits moderate acute toxicity. The oral LD50 values have been reported as follows:

  • F344/N Rats : 1.2-1.3 g/kg .
  • Charles River CD Rats : Similar ranges were observed with slight variations depending on the study conditions.

Chronic Toxicity

Long-term exposure studies have demonstrated significant adverse effects:

  • Weight Gain Reduction : High-dose groups showed more than a 10% reduction in body weight compared to controls .
  • Hematological Changes : Increased levels of methaemoglobin and alterations in red blood cell parameters were noted in both male and female rats exposed to high doses .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) classifies 2,6-DMA as possibly carcinogenic to humans (Group 2B). Evidence from animal studies indicates that exposure can lead to the development of various tumors:

  • Nasal Cavity Tumors : Adenomas and carcinomas were observed in rats following dietary exposure .
  • Liver Tumors : Increased incidences of neoplastic nodules were reported in female rats .

Mutagenicity Studies

In vitro studies have yielded conflicting results regarding the mutagenicity of 2,6-DMA:

  • Induction of sister chromatid exchange and chromosomal aberrations was observed in cultured mammalian cells.
  • However, it did not induce micronuclei formation in vivo in mouse bone marrow .

Case Studies

A notable case study involved patients receiving lidocaine treatment (where 2,6-DMA is a known metabolite). Elevated levels of 2,6-DMA-haemoglobin adducts were detected, indicating significant systemic exposure during therapeutic use . This finding highlights the importance of monitoring metabolites in clinical settings.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObservations
Metabolism Forms reactive intermediates capable of DNA binding
Acute Toxicity LD50 values range from 1.2 to 1.3 g/kg
Chronic Toxicity Weight gain reduction; hematological changes
Carcinogenicity Group 2B classification; tumors in nasal cavity and liver
Mutagenicity Induces chromosomal aberrations but not micronuclei

Eigenschaften

CAS-Nummer

1092805-08-7

Molekularformel

C8H11N

Molekulargewicht

132.25

IUPAC-Name

N,N,3,4,5-pentadeuterio-2,6-bis(trideuteriomethyl)aniline

InChI

InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3,3D,4D,5D/hD2

InChI-Schlüssel

UFFBMTHBGFGIHF-MDCKYEMWSA-N

SMILES

CC1=C(C(=CC=C1)C)N

Synonyme

2,6-Di(methyl-d3)benzen-3,4,5-d3-amine-d2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.